

## Ivonescimab: A Technical Guide to its Dual Anti-Angiogenesis and Immune-Activating Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NCI172112 |           |
| Cat. No.:            | B1662734  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Ivonescimab (also known as AK112 or SMT112) is a first-in-class, tetravalent, bispecific antibody engineered to simultaneously target Programmed Death-1 (PD-1) and Vascular Endothelial Growth Factor (VEGF).[1] This dual-targeting mechanism is designed to synergistically inhibit tumor growth by blocking immune evasion and tumor angiogenesis.[2] Preclinical and clinical studies have demonstrated that Ivonescimab's unique molecular design, which includes an Fc-silent region, leads to a favorable safety profile and potent anti-tumor activity in various solid tumors, particularly non-small cell lung cancer (NSCLC).[3][4] This technical guide provides an in-depth overview of Ivonescimab's core mechanism of action, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

# Core Mechanism of Action: Dual Blockade of PD-1 and VEGF

Ivonescimab's innovative design allows it to concurrently engage two critical pathways in tumor progression:



- Immune Checkpoint Inhibition via PD-1 Blockade: By binding to the PD-1 receptor on T-cells, Ivonescimab blocks the interaction with its ligand, PD-L1, which is often overexpressed on tumor cells.[5] This action disrupts the inhibitory signal that suppresses T-cell activity, thereby restoring the ability of cytotoxic T-lymphocytes to recognize and eliminate cancer cells.[5]
- Anti-Angiogenesis via VEGF Inhibition: Ivonescimab also targets VEGF-A, a key signaling protein that promotes angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[5] By sequestering VEGF-A, Ivonescimab inhibits its binding to VEGFR2 on endothelial cells, thereby suppressing the downstream signaling cascade that leads to neovascularization.[6] This anti-angiogenic effect not only restricts tumor growth but also helps to normalize the tumor vasculature, which can improve the infiltration of immune cells into the tumor microenvironment.[5]

A key feature of Ivonescimab is its cooperative binding property. In the presence of VEGF, the binding affinity of Ivonescimab to PD-1 is significantly enhanced, and reciprocally, PD-1 binding enhances its affinity for VEGF.[3][7] This is attributed to its tetravalent structure, which allows for the formation of larger molecular complexes in the tumor microenvironment where both targets are co-expressed, leading to increased avidity and more potent biological activity.[8][9]

### **Molecular Structure and Properties**

Ivonescimab is a humanized IgG1-based tetravalent bispecific antibody.[10] Its structure is engineered with an Fc-silent region, which abrogates binding to Fcy receptors (FcyRI/IIIa).[3] This design choice significantly reduces the risk of Fc-mediated effector functions such as antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), which can contribute to immune-related adverse events.[3][7]

### **Quantitative Data**

Table 1: Binding Affinity and Potency of Ivonescimab



| Parameter                | Target | Condition                       | Value                                                  | Citation |
|--------------------------|--------|---------------------------------|--------------------------------------------------------|----------|
| Binding Affinity<br>(KD) | PD-1   | -                               | Enhanced over<br>10-fold in the<br>presence of<br>VEGF | [3][7]   |
| VEGF                     | -      | Enhanced in the presence of PD- | [7]                                                    |          |
| EC50                     | PD-1   | -                               | 0.06 nM                                                | [6]      |
| VEGF-A                   | -      | 0.036 nM                        | [6]                                                    |          |

## Table 2: Summary of Key Clinical Trial Results for Ivonescimab

| Trial Name | Phase | Indication | Treatment Arm | Comparator | Primary Endpoint | Result | Citation | | --- | --- | --- | --- | --- | --- | --- | | HARMONi-2 (NCT05499390) | III | 1L PD-L1+ NSCLC | Ivonescimab monotherapy | Pembrolizumab monotherapy | Progression-Free Survival (PFS) | Median PFS: 11.14 months vs 5.82 months (HR: 0.51; p<0.0001) |[11][12][13] | | HARMONi-6 (NCT05840016) | III | 1L advanced squamous NSCLC | Ivonescimab + Chemotherapy | Tislelizumab + Chemotherapy | Progression-Free Survival (PFS) | Median PFS: 11.14 months vs 6.90 months (HR: 0.60; p<0.0001) |[14][15] | | HARMONi-A (NCT05184712) | III | EGFRmutant NSCLC post-TKI | Ivonescimab + Chemotherapy | Placebo + Chemotherapy | Progression-Free Survival (PFS) | Median PFS: 7.1 months vs 4.8 months (HR: 0.46; p<0.001) |[16][17] | HARMONi (Global Phase 3) | III | EGFR-mutant NSCLC post-TKI | Ivonescimab + Chemotherapy | Placebo + Chemotherapy | Progression-Free Survival (PFS) | Median PFS: 6.8 months vs 4.4 months (HR: 0.52; p<0.001) |[18][19] |

### **Experimental Protocols**

The following are generalized methodologies for key experiments used to characterize Ivonescimab's mechanism of action, based on standard practices for bispecific antibody evaluation.[20][21]



### **Antigen Binding Affinity and Kinetics**

- Enzyme-Linked Immunosorbent Assay (ELISA): To determine the binding specificity and affinity of Ivonescimab to its targets, 96-well plates are coated with recombinant human PD-1 or VEGF-A.[3] Serially diluted Ivonescimab is added to the wells. The binding is detected using a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the Fc region of Ivonescimab, followed by the addition of a chromogenic substrate. The optical density is measured, and the EC50 value is calculated from the resulting dose-response curve.[6] To assess cooperative binding, the assay is repeated with the addition of a constant concentration of the second target antigen (e.g., VEGF-A is added to the wells when testing for PD-1 binding).[7]
- Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): For a more detailed analysis of binding kinetics (association and dissociation rates), SPR or BLI (such as the Octet system) is employed.[7] One of the target antigens is immobilized on a sensor chip, and Ivonescimab is flowed over the surface at various concentrations. The change in mass on the sensor surface is measured in real-time to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).

#### **In Vitro Functional Assays**

- PD-1/PD-L1 Blockade Assay: A cell-based reporter assay is used to measure the ability of Ivonescimab to block the PD-1/PD-L1 interaction.[3] This typically involves co-culturing Jurkat cells engineered to express PD-1 and a luciferase reporter gene under the control of an NFAT response element, with a cell line expressing PD-L1.[3] In the absence of a blocking antibody, the PD-1/PD-L1 interaction inhibits T-cell receptor signaling, resulting in low luciferase expression. The addition of Ivonescimab blocks this interaction, leading to a dose-dependent increase in luciferase activity.
- VEGF Signaling Blockade Assay: The ability of Ivonescimab to inhibit VEGF-induced signaling is assessed using a cell-based assay.[3] Human umbilical vein endothelial cells (HUVECs) are starved and then stimulated with recombinant human VEGF-A in the presence of varying concentrations of Ivonescimab. The inhibition of VEGF receptor phosphorylation or downstream signaling molecules like AKT can be measured by Western blot or a specific ELISA. Alternatively, a cell proliferation assay (e.g., using MTS) can be used to measure the inhibition of VEGF-induced endothelial cell growth.



• T-Cell Activation Assay: To confirm that blocking the PD-1 pathway with Ivonescimab leads to T-cell activation, human peripheral blood mononuclear cells (PBMCs) are co-cultured with tumor cells.[7] The production of cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), in the culture supernatant is measured by ELISA or a multiplex cytokine assay. T-cell proliferation can be assessed using assays such as CFSE dilution measured by flow cytometry.

#### **In Vivo Efficacy Studies**

Humanized Mouse Models: To evaluate the anti-tumor efficacy of Ivonescimab in a system with a functional human immune system, immunodeficient mice (e.g., SCID/Beige) are engrafted with human PBMCs and subsequently implanted with human tumor xenografts (e.g., HCC827 lung adenocarcinoma or U87MG glioblastoma).[3][7] Mice are then treated with Ivonescimab, and tumor growth is monitored over time. Tumor volume and survival are the primary endpoints.

# Signaling Pathways and Experimental Workflows Ivonescimab's Dual Signaling Pathway Inhibition





Click to download full resolution via product page

Caption: Ivonescimab's dual mechanism of action.



## **Experimental Workflow for In Vitro Functional Characterization**



Click to download full resolution via product page



Caption: Workflow for Ivonescimab characterization.

#### Conclusion

Ivonescimab represents a significant advancement in the field of cancer immunotherapy by integrating anti-angiogenic and immune checkpoint blockade into a single therapeutic agent. Its unique tetravalent structure and cooperative binding properties contribute to its potent anti-tumor activity. The Fc-silent design mitigates safety concerns, potentially offering a better therapeutic window compared to combination therapies. The robust clinical data, particularly in NSCLC, underscore its potential to become a cornerstone treatment in various solid tumors. Further research and ongoing clinical trials will continue to elucidate the full therapeutic potential of this innovative bispecific antibody.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. firstwordpharma.com [firstwordpharma.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. What is the mechanism of action of Ivonescimab? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. Promising Data for Investigational Innovative Bispecific Ivonescimab Featured at ASCO 2023 - BioSpace [biospace.com]
- 10. Frontiers | Unlocking new horizons in oncology: ivonescimab's dual-target approach to anti-VEGF/PD-1(L1) therapy [frontiersin.org]
- 11. oncologynewscentral.com [oncologynewscentral.com]

#### Foundational & Exploratory





- 12. WCLC 2024: Ivonescimab outperforms pembrolizumab in phase 3 study for first-line treatment of PD-L1-positive advanced NSCLC in HARMONi-2 study ecancer [ecancer.org]
- 13. Ivonescimab Outperforms Pembrolizumab in Phase 3 Study for First-Line Treatment of PD-L1-Positive Advanced NSCLC In HARMONi-2 Study | IASLC [iaslc.org]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Ivonescimab + Chemo Shows Strong Results in Lung Cancer Trial | LCFA [Icfamerica.org]
- 16. Ivonescimab Plus Chemotherapy in Non-Small Cell Lung Cancer With EGFR Variant: A Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. onclive.com [onclive.com]
- 18. news-medical.net [news-medical.net]
- 19. fiercepharma.com [fiercepharma.com]
- 20. Protocol for high-throughput cloning, expression, purification, and evaluation of bispecific antibodies PMC [pmc.ncbi.nlm.nih.gov]
- 21. probiocdmo.cn [probiocdmo.cn]
- To cite this document: BenchChem. [Ivonescimab: A Technical Guide to its Dual Anti-Angiogenesis and Immune-Activating Mechanism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662734#ivonescimab-s-role-in-anti-angiogenesis-and-immune-response]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com